molecular formula C18H22N2O4 B6967870 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one

7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one

Cat. No.: B6967870
M. Wt: 330.4 g/mol
InChI Key: FZSPLZSMLDZFJU-UHFFFAOYSA-N
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Description

7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one: is a synthetic organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the oxadiazole ring in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone core or the oxadiazole ring, potentially yielding reduced forms of the compound.

    Substitution: The methoxy group attached to the chromenone can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized chromenones.

Scientific Research Applications

Chemistry

In chemistry, 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Chromenones and oxadiazoles are known for their anti-inflammatory, antimicrobial, and anticancer activities. This compound could serve as a lead molecule for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as fluorescence or photostability. Its structural features make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

    Receptors: It could bind to receptors like G-protein coupled receptors (GPCRs) or nuclear receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,2-dimethyl-3H-chromen-4-one: Lacks the oxadiazole ring but shares the chromenone core.

    7-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one: Similar structure with a different substituent on the oxadiazole ring.

Uniqueness

The presence of the tert-butyl group on the oxadiazole ring and the methoxy group on the chromenone core makes 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one unique

Properties

IUPAC Name

7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)16-19-15(24-20-16)10-22-11-6-7-12-13(21)9-18(4,5)23-14(12)8-11/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPLZSMLDZFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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